N-(3,5-dimethylphenyl)phenazine-1-carboxamide is a compound belonging to the phenazine family, which consists of nitrogen-containing heterocyclic compounds. These compounds are recognized for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties. N-(3,5-dimethylphenyl)phenazine-1-carboxamide specifically has garnered interest due to its role in biochemical reactions and interactions with enzymes and proteins. It is particularly noted for its antagonistic effects against fungal phytopathogens, making it significant in agricultural and pharmaceutical applications .
The synthesis of N-(3,5-dimethylphenyl)phenazine-1-carboxamide can be achieved through several methods:
The industrial production often employs bacterial biosynthesis due to its environmentally friendly nature. Strains like Pseudomonas chlororaphis can produce significant quantities of phenazine-1-carboxamide under optimized conditions, highlighting a sustainable approach to synthesis .
N-(3,5-dimethylphenyl)phenazine-1-carboxamide features a phenazine core with a carboxamide functional group attached to a 3,5-dimethylphenyl moiety. The molecular formula is .
The compound's structural data can be summarized as follows:
N-(3,5-dimethylphenyl)phenazine-1-carboxamide can undergo various chemical reactions:
Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically require controlled temperatures and pH levels for optimal yields. Major products from these reactions depend on the specific reagents used; for instance, oxidation may yield phenazine-1-carboxylic acid, while reduction could produce various amine derivatives.
The mechanism by which N-(3,5-dimethylphenyl)phenazine-1-carboxamide exerts its biological effects involves binding interactions with target biomolecules. It notably interacts with the enzyme amidase PcnH, which catalyzes the hydrolysis of the amide bond in the compound .
This interaction leads to the formation of phenazine-1-carboxylic acid and is crucial for understanding the compound's degradation pathways in microbial systems. The enzymatic activity is influenced by factors such as substrate concentration and environmental conditions .
N-(3,5-dimethylphenyl)phenazine-1-carboxamide is characterized by its crystalline structure and relatively high stability under standard laboratory conditions.
The compound exhibits notable solubility in organic solvents and limited solubility in water. Its stability can vary based on pH and temperature conditions.
Relevant data includes:
N-(3,5-dimethylphenyl)phenazine-1-carboxamide has several scientific uses:
Streptomyces species serve as versatile biological platforms for phenazine diversification due to their genetically encoded enzymatic machinery. These actinomycetes possess hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) clusters that structurally elaborate the core phenazine scaffold. The spz gene cluster (typically spanning 20–30 kb) encodes specialized adenylation domains (e.g., Spz12) that activate phenazine-1,6-dicarboxylic acid (PDC) as an adenylate intermediate, subsequently transferring alkyl groups from endogenous polyketide precursors to generate alkylated phenazines [3] [6]. Streptomyces sp. CNB-091 exemplifies this capacity, producing >100 phenazine derivatives—including N-formylglycine conjugates—when its cryptic spz cluster is activated via promoter engineering [3]. Similarly, earwig-associated Streptomyces sp. NA04227 synthesizes bioactive phenazine carboxamides through a dedicated spz pathway featuring unique amidotransferase components [6].
Table 1: Phenazine Diversity from Engineered Streptomyces Strains
Strain | Genetic Modification | Key Phenazines Produced | Yield (mg/L) |
---|---|---|---|
Streptomyces sp. CNB-091 | Refactored spz cluster | N-formylglycine streptophenazines | 18.5 |
Streptomyces sp. NA04227 | Native spz expression | Phenazines SA-SC (carboxamide derivatives) | 9.2–14.7 |
Streptomyces lomondensis S015 | PCA biotransformation | 5-(2-hydroxyacetyl)-5,10-dihydrophenazine-1-carboxylic acid | 32.8 |
PCA serves as the central precursor for microbial carboxamide biosynthesis, with amidotransferases catalyzing the ATP-dependent ligation of amine groups. The enzyme PhzH—identified in Pseudomonas chlororaphis HT66—converts PCA to phenazine-1-carboxamide (PCN) using glutamine as an amide donor [7]. This two-step mechanism involves:
Streptomyces species employ evolutionarily distinct adenylating enzymes, such as the discrete adenylase Spz12, which exhibits broader substrate promiscuity than proteobacterial PhzH. This enzyme enables Streptomyces to incorporate diverse alkylamine moieties (e.g., 3,5-dimethylaniline) into PDC, forming asymmetric carboxamides [3] [6]. Biotransformation studies using Streptomyces lomondensis S015 whole cells confirm this flexibility, demonstrating efficient conversion of PCA to hydroxyacetyl-functionalized carboxamides under optimized carbon conditions [2].
Table 2: Key Enzymes for Phenazine Carboxamide Assembly
Enzyme | Source Organism | Reaction Catalyzed | Cofactor Requirement |
---|---|---|---|
PhzH | Pseudomonas chlororaphis | PCA + glutamine → phenazine-1-carboxamide | ATP/Mg²⁺ |
Spz12 | Streptomyces sp. CNB-091 | PDC + alkyl-CoA → alkylphenazine carboxamides | ATP |
Aldehyde dehydrogenase | Streptomyces lomondensis | Oxidative modification of PCA side chains | NADP⁺ |
Figure 1: Enzymatic amidation mechanism of PCA catalyzed by PhzH/Spz12 family enzymes
Optimizing microbial production of phenazine carboxamides requires coordinated interventions in precursor supply, pathway regulation, and transport:
Precursor flux enhancement:
Regulatory network engineering:
Transport engineering:
Table 3: Engineered Strains for Phenazine Carboxamide Production
Engineered Strain | Modifications | Product | Titer (g/L) |
---|---|---|---|
P. chlororaphis LDPCA-6 | ΔphzO ΔrsmE Δlon + tktA↑ ppsA↑ | Phenazine-1-carboxylic acid | 10.65 |
P. chlororaphis HT66ΔpsrAΔrpeA | Dual repressor knockout | Phenazine-1-carboxamide | 1.30 |
S. oneidensis SO3-OprF | Ptac-phzABCDEFG + oprF biosensor | Phenazine-1-carboxylic acid | 0.073 |
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